(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate
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Overview
Description
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate is a chemical compound with a complex structure that includes a cyano group, a phenyl group, and a bromobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate typically involves the esterification of (1S,2R)-1-cyano-2-phenylpropanol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzoate moiety can be substituted by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Products depend on the nucleophile used.
Reduction: (1S,2R)-1-Amino-2-phenylpropyl 4-bromobenzoate.
Hydrolysis: (1S,2R)-1-Cyano-2-phenylpropanol and 4-bromobenzoic acid.
Scientific Research Applications
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the phenyl and bromobenzoate groups can interact with hydrophobic and aromatic regions of target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Cyano-2-methylcyclohexyl 4-bromobenzoate .
- (1S,2R)-1-Cyano-2-methylcyclopentyl 4-bromobenzoate .
Uniqueness
(1S,2R)-1-Cyano-2-phenylpropyl 4-bromobenzoate is unique due to the presence of both a cyano group and a phenyl group, which confer distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
874115-74-9 |
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Molecular Formula |
C17H14BrNO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
[(1S,2R)-1-cyano-2-phenylpropyl] 4-bromobenzoate |
InChI |
InChI=1S/C17H14BrNO2/c1-12(13-5-3-2-4-6-13)16(11-19)21-17(20)14-7-9-15(18)10-8-14/h2-10,12,16H,1H3/t12-,16-/m1/s1 |
InChI Key |
NDDLJRFMORDESP-MLGOLLRUSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)[C@@H](C#N)OC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C#N)OC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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